molecular formula C22H18F3N3O2S2 B2595342 2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 877654-10-9

2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2595342
CAS No.: 877654-10-9
M. Wt: 477.52
InChI Key: QBOKXHYMNHKVEE-UHFFFAOYSA-N
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Description

2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a heterocyclic compound featuring a tetrahydrothieno[3,2-d]pyrimidine core. Key structural attributes include:

  • A 4-oxo group on the pyrimidine ring.
  • A 3-(trifluoromethyl)phenyl substituent at position 3 of the core.
  • A thioacetamide linkage connecting the core to a p-tolyl (4-methylphenyl) group.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O2S2/c1-13-5-7-15(8-6-13)26-18(29)12-32-21-27-17-9-10-31-19(17)20(30)28(21)16-4-2-3-14(11-16)22(23,24)25/h2-8,11H,9-10,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOKXHYMNHKVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic System

The tetrahydrothieno[3,2-d]pyrimidine core is conserved in several analogs, but substituent variations significantly alter properties:

Compound Name Core Modification Key Substituents Molecular Weight (g/mol) Yield (%) Melting Point (°C)
Target Compound Tetrahydrothieno[3,2-d]pyrimidine 3-(trifluoromethyl)phenyl; p-tolyl Not reported Not reported Not reported
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Tetrahydrothieno[3,2-d]pyrimidine 4-methylphenyl; 4-(trifluoromethoxy)phenyl 594.64 48 Not reported
N-(2-chloro-4-fluorophenyl)-2-((3-methyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide Dihydrothieno[3,2-d]pyrimidine 3-methyl; 7-(p-tolyl); 2-chloro-4-fluorophenyl 474.00 Not reported Not reported

Key Observations :

  • Chloro/fluoro substituents (e.g., ) introduce electron-withdrawing effects, which may influence reactivity or binding affinity.

Acetamide-Linked Aryl Groups

The N-aryl acetamide moiety is critical for bioactivity. Variations in this region include:

Compound Name Aryl Group on Acetamide Bioactivity (if reported) Synthesis Yield (%) Purity (%)
Target Compound p-tolyl (4-methylphenyl) Not explicitly reported Not reported Not reported
2-(4-(thieno[3,2-d]pyrimidin-4-ylamino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide (3c) 3-(trifluoromethyl)phenyl Pan-TRK inhibitor (IC₅₀ values not provided) 88 99.5
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 2,3-dichlorophenyl Antimicrobial (data not shown) 80 Not reported
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,4,6-trichlorophenyl)acetamide 2,4,6-trichlorophenyl Not reported 76 Not reported

Key Observations :

  • Electron-deficient aryl groups (e.g., chlorophenyl in ) may enhance stability but reduce solubility.
  • The trifluoromethyl group in mirrors the target compound’s substituent, suggesting shared pharmacokinetic profiles.

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